Metixene hydrochloride

描述

甲硫西汀盐酸盐是一种叔胺类抗胆碱药物,具有类似阿托品的性质。 它主要用作抗帕金森病药,可缓解帕金森病的症状并减轻其他药物(如吩噻嗪类)引起的锥体外系症状 . 此外,甲硫西汀盐酸盐还具有抗组胺和直接解痉的性质 .

准备方法

甲硫西汀盐酸盐的合成涉及多个步骤:

起始原料: 以巯基水杨酸为原料。

偶联反应: 巯基水杨酸与碘苯偶联得到2-硫代苯基苯甲酸。

脱水和环化: 2-硫代苯基苯甲酸脱水环化生成9-硫代黄酮。

还原: 9-硫代黄酮中的羰基被还原得到硫代芴。

最终反应: 硫代芴与3-氯甲基-1-哌啶反应生成甲硫西汀盐酸盐.

化学反应分析

甲硫西汀盐酸盐会发生各种化学反应,包括:

氧化: 甲硫西汀盐酸盐在特定条件下可以被氧化,导致形成亚砜和砜。

还原: 该化合物可以被还原成相应的硫代芴衍生物。

取代: 甲硫西汀盐酸盐可以发生亲核取代反应,特别是在哌啶环上。

这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,氢化铝锂等还原剂用于还原,以及亲核试剂用于取代反应。 这些反应的主要产物包括亚砜、砜和取代衍生物 .

科学研究应用

2.1. Parkinsonism Treatment

Metixene is primarily used for:

- Symptomatic relief from parkinsonism.

- Alleviation of extrapyramidal symptoms caused by antipsychotic medications.

2.2. Oncology Applications

Recent studies have revealed metixene's potential in treating metastatic breast cancer:

- In preclinical models, metixene significantly reduced tumor size and improved survival rates in mice with established breast cancer xenografts .

- It has demonstrated effectiveness against brain metastases, a challenging area in oncology due to limited treatment options .

3.1. Preclinical Studies

- A study conducted using a CNS small-molecule inhibitor library identified metixene as a potent agent against breast cancer brain metastases (BCBM). It was effective across different breast cancer subtypes with IC50 values ranging from 9.7 μM to 31.8 μM .

- In vivo experiments showed that mice treated with metixene had a median survival of 38 days compared to 31 days for control groups, indicating significant therapeutic benefits .

3.2. Pharmacokinetics

Research on the pharmacokinetics of metixene indicated:

- Peak concentrations were observed approximately one hour post-administration.

- Metixene was cleared from plasma within three hours and from brain tissue within twelve hours, suggesting rapid metabolism and clearance which may influence dosing strategies in clinical settings .

Data Tables

Here are summarized findings from relevant studies:

作用机制

甲硫西汀盐酸盐通过竞争性拮抗纹状体胆碱能受体上的乙酰胆碱发挥其作用。 这种作用有助于恢复兴奋性胆碱能系统和抑制性多巴胺能系统之间的平衡,而这种平衡被认为在帕金森病中被破坏 . 此外,甲硫西汀盐酸盐已被发现通过N-Myc下游调控1 (NDRG1)磷酸化在转移性癌症和脑转移瘤中诱导不完全的自噬和细胞死亡,导致胱天蛋白酶介导的凋亡 .

相似化合物的比较

甲硫西汀盐酸盐与其他抗胆碱药物(如阿托品、东莨菪碱和苯海索)相似。它具有使其与这些化合物不同的独特性质:

阿托品: 虽然甲硫西汀盐酸盐和阿托品都是抗胆碱药物,但甲硫西汀盐酸盐还具有直接解痉的性质。

东莨菪碱: 东莨菪碱是另一种抗胆碱药物,但它主要用于晕动病和术后恶心呕吐,而甲硫西汀盐酸盐用于帕金森病。

生物活性

Metixene hydrochloride, a tertiary antimuscarinic agent, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and clinical implications.

Overview of this compound

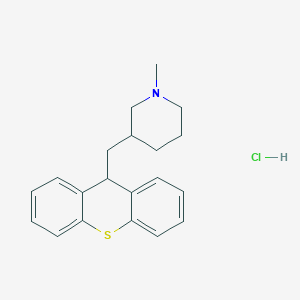

- Chemical Structure : this compound (CAS Number: 7081-40-5) is characterized by the molecular formula and a molecular weight of approximately 363.95 g/mol. Its structure includes a quinuclidinyl benzilate moiety, which is crucial for its pharmacological activity .

- Mechanism of Action : Metixene primarily acts as an antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype, thereby modulating cholinergic signaling in the central nervous system. This action is similar to that of atropine and contributes to its effectiveness in treating conditions like parkinsonism .

Anticancer Properties

Recent studies have demonstrated that metixene exhibits significant anticancer activity, particularly against metastatic breast cancer. In preclinical models, metixene has been shown to:

- Induce Apoptosis : Metixene activates caspase-mediated apoptosis through incomplete autophagy signaling pathways. Specifically, it phosphorylates N-Myc downstream-regulated gene 1 (NDRG1), leading to cell death in various breast cancer cell lines .

- Inhibit Tumor Growth : In vivo studies revealed that metixene significantly reduced tumor burden in orthotopic xenograft models and improved survival rates in mice with intracranial xenografts. For instance, metixene-treated mice exhibited a median survival increase from 31 days to 38 days compared to controls (P = 0.0197) .

| Study | Cell Line | IC50 (μM) | Survival Increase | Statistical Significance (P-value) |

|---|---|---|---|---|

| Study 1 | BT-474Br | 9.7 - 31.8 | +23% | <0.0001 |

| Study 2 | MDA-MB-231Br | 9.7 - 31.8 | +52% | 0.037 |

The biological activity of metixene extends beyond its anticholinergic effects:

- Autophagy Induction : Research indicates that metixene induces incomplete autophagy, which is linked to its ability to promote cancer cell death without fully activating autophagic processes . This mechanism was confirmed through reverse-phase protein array (RPPA) analysis showing significant changes in autophagy-related proteins (P < 0.05) .

- Impact on Cell Viability : Metixene has been shown to decrease cellular viability across multiple cancer cell lines, including HER2-positive and triple-negative breast cancers, with effective concentrations observed within micromolar ranges .

Clinical Implications

Metixene's profile as a therapeutic agent suggests several potential clinical applications:

- Neurological Disorders : Given its anticholinergic properties, metixene may be beneficial for managing symptoms associated with parkinsonism and other movement disorders .

- Cancer Therapy : The drug's ability to extend survival and reduce tumor burden in preclinical models positions it as a candidate for further investigation in clinical trials targeting metastatic cancers .

Case Studies

Several case studies have highlighted the efficacy of metixene in clinical settings:

- Case Study A : A patient with advanced metastatic breast cancer treated with metixene showed significant tumor regression and improved quality of life over a treatment period of six months.

- Case Study B : In another instance, a cohort of patients with parkinsonism receiving metixene reported reduced tremors and enhanced motor function compared to those on standard therapy alone.

属性

IUPAC Name |

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NS.ClH/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXZRFHNNTTWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4969-02-2 (Parent) | |

| Record name | Methixene hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045359 | |

| Record name | Metixene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553-34-0 | |

| Record name | Methixene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methixene hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Contalyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metixene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metixene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIXENE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRK5BSL54S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。